
N-sec-Butylacetamide
Vue d'ensemble
Description
N-sec-Butylacetamide (CAS: 1189-05-5) is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol. Structurally, it consists of an acetamide group (-NHCOCH₃) attached to a secondary butyl (sec-butyl) chain. This compound is synthesized through thermal decomposition processes, such as the dissociation of copper(I) acetamidinate ligands at 300 K, yielding this compound as a hydrogenation product . It has been identified in studies focusing on surface chemistry and atomic layer deposition (ALD) processes, where its formation is critical to understanding reaction mechanisms .
Méthodes De Préparation
Acetylation of sec-Butylamine with Acetic Anhydride
Reaction Mechanism and Standard Protocol
The primary method for synthesizing N-sec-Butylacetamide involves the acetylation of sec-butylamine using acetic anhydride in the presence of a catalytic base. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the amide bond. A representative procedure from J. Org. Chem. (1971) outlines the following steps :
-
Reactant Mixing : sec-Butylamine (4.80 g, 0.084 mol) is added dropwise to a mixture of acetic anhydride (125 mL) and anhydrous sodium acetate (0.5 g) at 25°C to mitigate exothermicity.
-
Reflux and Hydrolysis : The mixture is refluxed for 20 hours, followed by hydrolysis with water (50 mL) to neutralize residual acetic anhydride.
-
Distillation : The crude product is distilled under reduced pressure, yielding two fractions:
Table 1: Key Reaction Parameters and Outcomes
Parameter | Value/Description | Impact on Yield/Selectivity |
---|---|---|
Catalyst | Anhydrous sodium acetate | Accelerates acylation; no selectivity |
Molar Ratio (Amine:Anhydride) | 1:1.5–2.0 | Higher ratios favor diacetylation |
Temperature | 25°C (initial), 70–170°C (reflux) | Elevated temps increase diacetyl byproduct |
Distillation Conditions | 8.75 mmHg, fractional distillation | Separates mono- (101°C) and diacetyl (86°C) |
Alternative Catalytic and Industrial Approaches
Solvent and Pressure Effects
-
Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, THF) enhance reaction homogeneity in amidation .
-
High-Pressure Conditions : Pressures up to 6.0 MPa in patent CN102911044B may accelerate gas-liquid reactions but require specialized equipment .
Characterization and Quality Control
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy :
-
Nuclear Magnetic Resonance (NMR) :
Industrial Scalability and Challenges
Limitations of Current Methods
-
Byproduct Formation : Diacetylation consumes reactants and complicates purification.
-
Energy Intensity : Prolonged reflux and fractional distillation increase operational costs.
Proposed Innovations
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-sec-Butylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of sec-butylamine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. For example, reaction with halogens can lead to the formation of N-halo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, various solvents depending on the specific reaction.
Major Products:
Oxidation: sec-Butylcarboxylic acid, other oxidized derivatives.
Reduction: sec-Butylamine.
Substitution: N-halo derivatives, other substituted amides.
Applications De Recherche Scientifique
Pharmacological Applications
-
Cancer Research
- Recent studies have highlighted the role of derivatives such as 2-(benzhydryl sulfinyl)-N-sec-butylacetamide in enhancing the efficacy of cancer treatments. For instance, a study demonstrated that this compound can augment trastuzumab-triggered phagocytic killing of SKOV-3 ovarian cancer cells by interacting with Fcγ receptors, thereby improving immune response against tumors .
- Immune Modulation
Biochemical Applications
- Analytical Chemistry
-
Solvent Properties
- The compound serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds, which is crucial for various laboratory applications.
Data Table: Summary of Applications
Case Studies
-
Study on Ovarian Cancer Cells
- A pivotal study isolated 2-(benzhydryl sulfinyl)-N-sec-butylacetamide from fig fruits and tested its effects on SKOV-3 cancer cells. The findings revealed that this compound significantly enhanced the phagocytic killing ability of immune cells when combined with trastuzumab, indicating its potential as an adjunct therapy in cancer treatment .
- Cytokine Production Modulation
Mécanisme D'action
The mechanism of action of N-sec-Butylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl group and the amide functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Isomers: N-sec-Butylacetamide vs. N-tert-Butylacetamide
N-tert-Butylacetamide (CAS: 762-84-5) shares the same molecular formula (C₆H₁₃NO) but differs in the branching of the alkyl chain. The tert-butyl group (a central carbon bonded to three methyl groups) introduces steric hindrance, affecting solubility and reactivity. Key differences include:
The tert-butyl group in N-tert-Butylacetamide reduces its solubility in polar solvents compared to the sec-butyl analog due to increased hydrophobicity.
Alkyl Chain Variants: N-Butylacetamide Derivatives
The N-butylacetamide family includes isomers differing in alkyl chain structure:
N-n-Butylacetamide (CAS: 1119-49-9)
- Structure : Linear n-butyl chain.
- Properties : Higher polarity than sec/tert-butyl analogs due to reduced branching.
- Safety : Requires careful handling; inhalation or skin contact necessitates medical attention .
This compound Derivatives
- 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide: A modified derivative isolated from figs (Ficus carica), this compound exhibits significant pharmacological activity. It enhances trastuzumab-triggered phagocytic killing of cancer cells (e.g., SKOV-3 ovarian cancer) by interacting with Fcγ receptors on macrophages . Molecular Formula: C₁₉H₂₃NO₂S. Yield: 12% from dried fig extract via Soxhlet extraction . Mechanism: Synergizes with trastuzumab to increase phagocytic index by 40-60% in vitro and reduce tumor burden in vivo .
Aromatic Substituted Analogs: N-Benzylacetamide and Derivatives
N-Benzylacetamide (CAS: 588-46-5)
- Structure : Benzyl group replaces the alkyl chain.
- Applications : Used as a reference standard (e.g., Lacosamide impurity G) with >95% purity .
N-Benzylacetoacetamide
- Structure : Acetoacetamide group attached to a benzyl moiety.
- Applications : Intermediate in pigment synthesis and pharmaceutical research .
Pharmacological and Functional Comparisons
Anticancer Activity
- This compound Derivative : The 2-(benzhydryl sulfinyl)-N-sec-butylacetamide demonstrates potent antitumor effects. At 25 µg/mL, it enhances macrophage-mediated phagocytosis of SKOV-3 cells by 50% compared to controls . Combined with trastuzumab, tumor cell counts in murine models decrease by 70% .
- Other Analogs : N-Benzylacetoacetamide and N-phenylacetamide derivatives lack comparable anticancer data but are explored for antibacterial properties .
Solubility and Extraction
- This compound Derivative: Extracted using polar/non-polar solvents (methanol, chloroform) with 12% yield .
- Parent Compound: Limited solubility data; likely less polar than its sulfinyl derivative.
Activité Biologique
N-sec-Butylacetamide is an organic compound that has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
This compound is classified as an amide, a functional group characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Its molecular formula is , and it features a butyl group attached to the nitrogen atom, influencing its solubility and reactivity.
Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:
- Phagocytic Activity Enhancement : A derivative, 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, has been shown to enhance phagocytic activity in immune cells. This compound interacts with Fcγ receptors, facilitating the phagocytosis of cancer cells, specifically SKOV-3 ovarian cancer cells. This suggests a potential role in cancer immunotherapy by augmenting the immune response against tumors .
- Biocatalytic Applications : this compound has been utilized as a substrate in biocatalytic processes. Microorganisms such as Corynebacterium and Rhodococcus species can metabolize this compound, indicating its utility in biotransformation and possibly in the synthesis of pharmaceuticals .
Case Studies
- Cancer Treatment : In a study examining the effects of 2-(benzhydryl sulfinyl)-N-sec-butylacetamide on cancer cells, researchers found that it significantly increased the efficacy of trastuzumab, a monoclonal antibody used to treat HER2-positive breast cancer. The combination therapy enhanced phagocytosis and led to greater tumor cell death compared to trastuzumab alone .
- Biocatalysis : The use of this compound in biocatalysis was explored where it served as a substrate for enzyme-catalyzed reactions. The results indicated that specific strains of bacteria could effectively utilize this amide for growth and metabolic processes, suggesting its potential for industrial applications in bioprocessing .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-sec-Butylacetamide in laboratory settings?
- Methodological Answer :
- Synthesis : Use Soxhlet extraction with polar (e.g., methanol) and non-polar solvents (e.g., hexane) to optimize yield from natural sources like figs. Sequential solvent partitioning enhances compound isolation .
- Purification : Employ column chromatography with silica gel and gradient elution, followed by recrystallization for high-purity yields .
- Characterization : Confirm structural identity using UV-Vis spectroscopy (λmax analysis), FTIR (functional group verification), and ¹H/¹³C-NMR (stereochemical and substituent confirmation) .
Q. What safety protocols should be followed when handling N-sec-Butylacetamide in experimental setups?
- Methodological Answer :
- Refer to safety data sheets (SDS) for analogous acetamides (e.g., N-Butylacetamide) for hazard guidance. Key precautions include:
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation exposure .
- Emergency procedures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
Q. How should researchers ensure reproducibility when documenting N-sec-Butylacetamide experiments?
- Methodological Answer :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Details : Specify solvent ratios, reaction times, and purification steps. For novel compounds, provide full spectral data (NMR, IR) .
- Supplementary Materials : Include raw datasets (e.g., chromatograms, dose-response curves) to support reproducibility claims .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to N-sec-Butylacetamide’s Fcγ receptor interactions?
- Methodological Answer :
- Controlled Variable Analysis : Compare phagocytosis assays under standardized conditions (e.g., macrophage cell type, receptor-blocking controls) to isolate Fcγ-mediated effects .
- Dose-Response Studies : Use IC50 calculations to differentiate direct cytotoxicity from receptor-specific activity .
- Cross-Validation : Replicate findings in multiple cancer models (e.g., SKOV-3 ovarian vs. Ehrlich ascites) to assess mechanism universality .
Q. What experimental designs are effective for evaluating N-sec-Butylacetamide’s enhancement of antibody-dependent cellular phagocytosis (ADCP)?
- Methodological Answer :
- Co-Culture Assays : Combine bone marrow-derived macrophages (BMDMs) with cancer cells (e.g., SKOV-3) and quantify phagocytosis via flow cytometry (pHrodo™ labeling) or microscopy .
- Combination Therapy Testing : Co-administer with monoclonal antibodies (e.g., trastuzumab) and measure synergy using the Chou-Talalay combination index .
- In Vivo Validation : Use murine tumor models to assess peritoneal tumor burden reduction post-treatment, with histopathology confirmation .
Q. What strategies are recommended for integrating N-sec-Butylacetamide into combination therapies with monoclonal antibodies?
- Methodological Answer :
- Synergy Screening : Perform isobolographic analysis to identify additive/synergistic effects with antibodies like trastuzumab .
- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to map Fcγ receptor signaling pathways augmented by N-sec-Butylacetamide .
- Toxicity Balancing : Conduct pharmacokinetic studies to optimize dosing schedules and minimize off-target effects .
Q. Data Analysis & Synthesis
Q. How should researchers analyze conflicting results in N-sec-Butylacetamide’s tumor-suppressive efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Apply Cochrane systematic review principles to evaluate study heterogeneity (e.g., cell lines, dosing protocols) and adjust for bias .
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to correlate structural modifications (e.g., sulfinyl group position) with activity variations .
Q. What statistical approaches are suitable for interpreting dose-dependent responses in N-sec-Butylacetamide assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., monotherapy vs. combination) using Tukey’s HSD test to control for Type I errors .
Q. Ethical & Reporting Standards
Q. How can researchers ethically justify N-sec-Butylacetamide studies involving animal models?
- Methodological Answer :
- 3R Compliance : Adhere to Replacement, Reduction, and Refinement principles. Use in silico models (e.g., molecular docking) for preliminary screening to minimize animal use .
- IACUC Protocols : Submit detailed experimental plans (e.g., tumor inoculation endpoints, analgesia regimens) for institutional review .
Q. What are the best practices for reporting negative or inconclusive results in N-sec-Butylacetamide research?
Propriétés
IUPAC Name |
N-butan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVHGGOUFZULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324267 | |
Record name | N-butan-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-05-5 | |
Record name | N-sec-Butylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-sec-Butylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butan-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-SEC-BUTYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.